1-Methyl-D-tryptophan

Catalog No.
S548888
CAS No.
110117-83-4
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-D-tryptophan

CAS Number

110117-83-4

Product Name

1-Methyl-D-tryptophan

IUPAC Name

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1

InChI Key

ZADWXFSZEAPBJS-SNVBAGLBSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Indoximod; NLG8189; NLG 8189; NLG-8189; D1MT; 1-methyl-D-tryptophan.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N

Description

The exact mass of the compound Indoximod is 218.10553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 721782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunomodulatory Effects

Indoximod's primary focus in scientific research lies in its immunomodulatory properties. It has been shown to activate various immune cell types, including monocytes, macrophages, and dendritic cells. This activation can lead to:

  • Enhanced antigen presentation: Indoximod may improve the ability of immune cells to present foreign antigens (substances the body recognizes as foreign) to T cells, which are crucial for initiating an immune response [].
  • Increased T cell activation: Studies suggest Indoximod can stimulate the proliferation and activation of T cells, leading to a more robust immune attack on pathogens or cancerous cells [].
  • Immunosuppressive modulation: In some cases, Indoximod might exhibit immunosuppressive effects, potentially regulating overactive immune responses in autoimmune diseases [].

Therapeutic Potential

Due to its immunomodulatory properties, Indoximod is being explored for its therapeutic potential in various conditions:

  • Oncology: Studies are investigating Indoximod's ability to enhance anti-tumor immunity and improve the efficacy of cancer therapies [].
  • Autoimmune diseases: Research is ongoing to determine if Indoximod can regulate overactive immune responses in diseases like lupus and rheumatoid arthritis [].
  • Viral infections: Indoximod's potential to activate the immune system is being explored in the context of chronic viral infections like HIV [].

1-Methyl-D-tryptophan is an analog of tryptophan characterized by the addition of a methyl group at the nitrogen atom of the indole ring. Its chemical formula is C11H12N2O2, and it has a molecular weight of approximately 204.23 g/mol. This compound exists as two stereoisomers: D-1-methyl-tryptophan and L-1-methyl-tryptophan, with the former being the focus of most research due to its specific inhibitory effects on indoleamine 2,3-dioxygenase .

1-Methyl-D-tryptophan primarily acts as a competitive inhibitor of indoleamine 2,3-dioxygenase. This enzyme catalyzes the conversion of tryptophan to kynurenine, leading to an immunosuppressive environment that tumors exploit for immune evasion. By inhibiting this enzyme, 1-methyl-D-tryptophan disrupts tryptophan catabolism and alters downstream metabolite production .

The compound does not undergo significant degradation in biological systems; studies have shown that it remains stable in rat plasma for extended periods .

1-Methyl-D-tryptophan is being investigated for several applications:

  • Immunotherapy: As an IDO inhibitor, it holds potential as an adjunct therapy in cancer treatment to enhance immune responses against tumors .
  • Vaccine Adjuvant: Its ability to modulate immune responses makes it a candidate for use in vaccines .
  • Research Tool: It serves as a valuable tool in studying the kynurenine pathway and its implications in various diseases .

Research on interaction studies indicates that 1-methyl-D-tryptophan can modulate various immune pathways beyond IDO inhibition. For instance, it has been shown to affect the production of kynurenic acid and other metabolites in both animal models and human blood samples . These interactions suggest that its effects may not be solely due to IDO inhibition but could involve broader immunomodulatory mechanisms.

Several compounds share structural similarities or pharmacological actions with 1-methyl-D-tryptophan. Below is a comparison highlighting its uniqueness:

CompoundStructure/PropertiesUnique Features
L-TryptophanPrecursor to serotonin; essential amino acidDirectly involved in neurotransmitter synthesis
1-Methyl-L-TryptophanStereoisomer with similar IDO inhibitionDifferent pharmacokinetics and potential effects
KynurenineMetabolite of tryptophan; produced by IDOInvolved in immune regulation; different pathway
Alpha-Methyl-TryptophanAnother IDO inhibitorSimilar mechanism but different efficacy and toxicity

While all these compounds are related through their involvement in tryptophan metabolism or their roles as inhibitors of indoleamine 2,3-dioxygenase, 1-methyl-D-tryptophan stands out due to its specific immunomodulatory effects and lower toxicity profile.

Interactions with Indoleamine 2,3-Dioxygenase (IDO)

Relationship to IDO Inhibition

1-Methyl-D-tryptophan demonstrates complex and paradoxical interactions with indoleamine 2,3-dioxygenase that fundamentally challenge traditional concepts of enzymatic inhibition. While initially characterized as an IDO inhibitor, comprehensive research reveals that D-1-methyl-tryptophan exhibits minimal direct enzymatic inhibition of IDO1 in cell-free assays, with the L-stereoisomer showing superior biochemical inhibitory activity [1] [2]. However, the D-isomer demonstrates significantly enhanced biological efficacy in reversing IDO-mediated immune suppression in cellular systems and animal models [2] [3].

The mechanistic basis for this apparent contradiction lies in the compound's preferential targeting of IDO2, a related tryptophan-catabolizing enzyme with distinct regulatory properties [4]. Unlike traditional competitive inhibitors, 1-Methyl-D-tryptophan does not function through direct active site competition but rather through complex downstream signaling modulation. Cell-free enzymatic assays consistently demonstrate that 1-Methyl-D-tryptophan does not alter IDO1 enzymatic activity regardless of substrate concentrations, indicating that its biological effects occur through alternative molecular mechanisms [5] [6].

Most remarkably, treatment with 1-Methyl-D-tryptophan paradoxically increases IDO1 expression and kynurenine production in human cancer cells [5] [6]. This upregulation occurs through transcriptional mechanisms involving p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signaling pathways rather than direct enzymatic modulation. The compound concentration-dependently increases IDO1 messenger ribonucleic acid and protein expression, with effects first detectable after 16 hours of treatment [5].

mTOR Reactivation Mechanisms

The interaction between 1-Methyl-D-tryptophan and mechanistic target of rapamycin represents a novel effector pathway that fundamentally redefines understanding of IDO-mediated immunosuppression. IDO-mediated tryptophan depletion normally inhibits mTOR complex 1 through disruption of amino acid sufficiency signaling, leading to suppressed protein synthesis and enhanced autophagy [7] [8]. 1-Methyl-D-tryptophan specifically reverses these effects by acting as a potent tryptophan mimetic in the amino acid sufficiency pathway.

The compound demonstrates remarkable potency in mTOR reactivation, with an estimated effective concentration 50 of approximately 70 nanomolar, well within clinically relevant pharmacokinetic ranges [7] [8]. This reactivation occurs through restoration of S6 kinase 1 phosphorylation at threonine 359, a key downstream target of mTOR complex 1 that regulates protein synthesis initiation. Unlike tryptophan itself, 1-Methyl-D-tryptophan selectively targets the mTOR pathway without affecting the general control nonderepressible 2 stress response kinase, indicating pathway-specific mechanisms [7].

The mTOR reactivation by 1-Methyl-D-tryptophan is amino acid-specific, as the compound cannot relieve the inhibitory effects of leucine, glutamine, or arginine deprivation [7]. This specificity suggests that 1-Methyl-D-tryptophan interacts with tryptophan-specific sensing mechanisms upstream of mTOR, potentially involving tryptophanyl-transfer ribonucleic acid synthetases or mitogen-activated protein kinase kinase kinase kinase 3 pathways [7] [8].

Tryptophan Sufficiency Signaling

1-Methyl-D-tryptophan uniquely modulates tryptophan sufficiency signaling pathways independently of its effects on tryptophan availability or general control nonderepressible 2 activation. The compound specifically activates signaling cascades that communicate amino acid sufficiency to downstream metabolic regulators, effectively bypassing the requirement for actual tryptophan replenishment [7] [8]. This mechanism explains the superior biological efficacy of the D-isomer compared to the L-isomer, despite the latter's greater direct enzymatic inhibitory activity.

The tryptophan sufficiency signaling restoration by 1-Methyl-D-tryptophan occurs through activation of the Ragulator small guanosine triphosphatase complex and recruitment of mTOR complex 1 to late-stage autophagosomes, where it blocks autophagy induction [8]. This process requires coordination between phosphoinositide 3-kinase/protein kinase B signaling and amino acid-sensing mechanisms, with 1-Methyl-D-tryptophan specifically targeting the amino acid sufficiency branch [7].

The compound's ability to restore tryptophan sufficiency signaling has profound implications for immune cell function, as it reverses IDO-mediated metabolic suppression that normally favors regulatory T cell development and immune tolerance [7] [8]. This restoration occurs independently of changes in actual tryptophan concentrations, indicating that 1-Methyl-D-tryptophan functions as a molecular mimetic that can substitute for tryptophan in critical signaling cascades [7].

Aryl Hydrocarbon Receptor (AhR) Modulation

Effects on AhR-Dependent Transcription

1-Methyl-D-tryptophan demonstrates significant capacity to activate aryl hydrocarbon receptor signaling pathways independently of its effects on indoleamine 2,3-dioxygenase activity. The compound induces robust AhR nuclear translocation in mesenchymal stromal cells, with quantitative immunofluorescence analysis revealing nuclear accumulation comparable to that induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin, a prototypical AhR ligand [9] [10]. This nuclear translocation occurs within 5 hours of treatment and is accompanied by association with AhR nuclear translocator, enabling transcriptional activation at AhR response elements [9].

The transcriptional response to 1-Methyl-D-tryptophan includes significant upregulation of cytochrome P450 1A1 and cytochrome P450 1B1, canonical markers of AhR activation [9] [10]. This upregulation demonstrates dose-dependent characteristics across clinically relevant concentration ranges, from 0.1 micromolar to 5 millimolar, with peak responses observed at concentrations achievable in patient plasma during therapeutic dosing [9]. Importantly, this AhR activation occurs in both IDO-positive and IDO-negative cells, indicating that the pathway operates independently of traditional IDO-mediated mechanisms [9] [10].

Ribonucleic acid sequencing analysis reveals that 1-Methyl-D-tryptophan activates transcriptional programs similar to those induced by established AhR ligands, with 715 genes uniquely affected by the compound [9]. This transcriptional signature includes activation of pro-inflammatory pathways and downregulation of anti-inflammatory responses, suggesting that AhR activation by 1-Methyl-D-tryptophan contributes to its immunomodulatory effects in cancer therapy [9] [10].

RORC and FOXP3 Transcriptional Regulation

The regulation of retinoic acid receptor-related orphan receptor gamma (RORγt, encoded by RORC) and forkhead box protein 3 (FOXP3) represents a critical axis in immune homeostasis that is significantly influenced by tryptophan metabolism pathways. RORγt functions as the master transcription factor for T-helper 17 cell differentiation while paradoxically being coexpressed with FOXP3 in peripherally induced regulatory T cells within intestinal environments [11] [12]. This coexpression creates a unique regulatory T cell subset with enhanced suppressive capabilities compared to conventional FOXP3-positive regulatory T cells [11].

RORγt plays an essential role in maintaining FOXP3 expression stability in colonic regulatory T cells through direct transcriptional mechanisms and indirect suppression of T-bet, a transcription factor that antagonizes FOXP3 function [11]. In the absence of RORγt, regulatory T cells fail to sustain FOXP3 expression and undergo phenotypic conversion to T-helper 1-like effector cells characterized by increased interferon-gamma production and loss of suppressive function [11]. This conversion is particularly pronounced during inflammatory conditions, where RORγt-deficient regulatory T cells contribute to severe colitis development rather than immune suppression [11].

The mechanistic basis for RORγt-mediated FOXP3 stabilization involves direct repression of T-bet transcription, as demonstrated by the restoration of FOXP3 expression and suppressive function in regulatory T cells with combined RORγt and T-bet deficiency [11]. This regulatory circuit is critical for maintaining immune tolerance in barrier tissues, where exposure to commensal microorganisms and dietary antigens requires precise balance between immune activation and suppression [11] [12]. Disruption of this balance through RORγt deficiency leads to loss of programmed death protein 1 expression and compromised regulatory T cell function [11].

Effects on Tryptophan Catabolism

Kynurenine Pathway Modulation

1-Methyl-D-tryptophan exerts complex modulatory effects on the kynurenine pathway that extend beyond simple enzymatic inhibition to encompass comprehensive metabolic reprogramming. Treatment with the compound results in decreased kynurenine concentrations from 2.26 micromolar to 1.72 micromolar in cellular systems, representing a reduction of 0.54 micromolar or approximately 24 percent [13]. This reduction occurs alongside decreased kynurenine-to-tryptophan ratios, from 1.00 to 0.69, indicating overall suppression of indoleamine 2,3-dioxygenase pathway activity [13] [14].

The downstream effects of 1-Methyl-D-tryptophan on kynurenine pathway metabolites demonstrate selective modulation rather than uniform suppression. Quinolinic acid concentrations decrease from 0.52 micromolar to 0.42 micromolar, representing a 19 percent reduction that suggests diminished conversion of kynurenine through the neurotoxic branch of the pathway [13]. Simultaneously, serotonin concentrations decline from 1.37 micromolar to 1.20 micromolar, indicating reduced tryptophan flux through the alternative serotonin biosynthesis pathway [13].

The modulation of kynurenine pathway metabolites by 1-Methyl-D-tryptophan occurs independently of functional indoleamine 2,3-dioxygenase expression, as demonstrated in studies using IDO1 knockout mice that show similar metabolic changes [13] [14]. This independence suggests that the compound affects multiple enzymes within the pathway or influences metabolite transport and utilization mechanisms beyond direct enzymatic inhibition [13]. The effects are observed both in ex vivo cellular systems and in vivo animal models, indicating physiological relevance across different biological contexts [13] [14].

Kynurenic Acid Production Enhancement

The enhancement of kynurenic acid production represents one of the most striking and unexpected effects of 1-Methyl-D-tryptophan treatment. Administration of the compound increases kynurenic acid concentrations from 4.06 micromolar to 4.95 micromolar, representing an increase of 0.89 micromolar or approximately 22 percent [13] [14]. This enhancement occurs through mechanisms that appear to involve direct conversion of tryptophan to kynurenic acid rather than through the canonical indoleamine 2,3-dioxygenase-mediated pathway [13].

The kynurenic acid enhancement by 1-Methyl-D-tryptophan demonstrates several remarkable characteristics that distinguish it from conventional pathway modulation. First, the effect occurs in indoleamine 2,3-dioxygenase knockout mice, definitively establishing that functional IDO1 enzyme is not required for this response [13] [14]. Second, the magnitude of kynurenic acid increase is 2-3 fold greater than that achievable by equivalent concentrations of L-tryptophan alone, indicating that 1-Methyl-D-tryptophan possesses intrinsic kynurenic acid-promoting activity beyond simple substrate provision [13].

The mechanism underlying kynurenic acid enhancement likely involves alternative enzymatic pathways, particularly kynurenine aminotransferases that can utilize tryptophan as a direct substrate [13]. Kynurenine aminotransferase II demonstrates similar Michaelis constant values for both kynurenine and tryptophan, suggesting that elevated tryptophan concentrations resulting from 1-Methyl-D-tryptophan treatment could drive direct kynurenic acid synthesis [13]. Additionally, non-enzymatic conversion mechanisms involving aromatic amino acid transaminases and reactive oxygen species may contribute to the enhanced kynurenic acid production observed with 1-Methyl-D-tryptophan treatment [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TX5CYN1KMZ

Pharmacology

Indoximod is a methylated tryptophan with immune checkpoint inhibitory activity. Indoximod inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
IDO [HSA:3620 169355] [KO:K00463]

Other CAS

110117-83-4

Wikipedia

1-Methyltryptophan

Dates

Last modified: 08-15-2023
1: Yim HS, Choi KM, Kim B, Jung ID, Park YM, Kang YK, Lee MG. Effect of 1-methyl-D-tryptophan and adoptive transfer of dendritic cells on polymicrobial sepsis induced by cecal content injection. Microbiol Immunol. 2013 Sep;57(9):633-9. doi: 10.1111/1348-0421.12081. PubMed PMID: 23841524.
2: Opitz CA, Litzenburger UM, Opitz U, Sahm F, Ochs K, Lutz C, Wick W, Platten M. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One. 2011;6(5):e19823. doi: 10.1371/journal.pone.0019823. Epub 2011 May 20. PubMed PMID: 21625531; PubMed Central PMCID: PMC3098827.
3: Vasil'eva ED, Nikolin VP, Popova NA, Lushnikova EL, Kaledin VI. Inhibitor of indoleamine-2,3-dioxygenase 1-methyl-D-tryptophan can stimulate the growth of immunogenic tumors. Bull Exp Biol Med. 2010 Oct;149(5):625-7. PubMed PMID: 21165403.
4: Jia L, Schweikart K, Tomaszewski J, Page JG, Noker PE, Buhrow SA, Reid JM, Ames MM, Munn DH. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Food Chem Toxicol. 2008 Jan;46(1):203-11. Epub 2007 Aug 10. PubMed PMID: 17868966; PubMed Central PMCID: PMC2744343.

Explore Compound Types